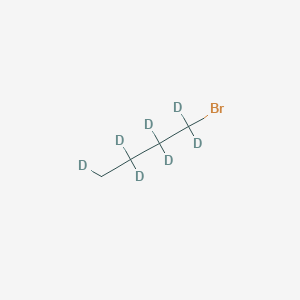

1-溴丁烷-2,2,3,3,4,4,4-d7

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“1-Bromobutane-2,2,3,3,4,4,4-d7” is a variant of 1-Bromobutane where seven of the hydrogen atoms are replaced by deuterium. It is primarily used for research purposes .

Synthesis Analysis

The synthesis of 1-Bromobutane involves a bimolecular nucleophilic substitution reaction (Sn2). The reaction occurs between butan-1-ol (primary alcohol) with sodium bromide solution and an excess of concentrated sulfuric acid .Molecular Structure Analysis

The molecular formula of 1-Bromobutane is CHBr . The molecular weight is 137.018 Da . The structure of 1-Bromobutane can be viewed using Java or Javascript .Chemical Reactions Analysis

As a primary haloalkane, 1-Bromobutane is prone to S N 2 type reactions . It is commonly used as an alkylating agent . When combined with magnesium metal in dry ether, it gives the corresponding Grignard reagent .Physical and Chemical Properties Analysis

1-Bromobutane is a colorless liquid . It has a relative density of 1.276~279 (20 ℃), a melting point of -112.4 ℃, and a boiling point of 101.6 °C . It is insoluble in water but soluble in alcohol and ether .科学研究应用

卤代烷异构体的分离与选择性

1-溴丁烷参与了卤代烷异构体分离的研究。Wu 等人(2022 年)发现了一种固体超分子吸附材料,可以高选择性地将 1-溴丁烷从其异构体中分离出来,这为基础研究和工业应用做出了重大贡献 (Wu 等人,2022 年).

微波光谱和分子结构

1-溴丁烷的转动光谱已经得到测量,研究重点是不同的同位素种类。Kim 等人(2016 年)使用啁调制脉冲傅里叶变换微波光谱仪测量光谱,揭示了 1-溴丁烷的分子结构 (Kim 等人,2016 年).

混合物中的表面行为

Giner 等人(2005 年)对 1-溴丁烷与异构丁醇混合物中的表面行为进行了研究。他们测量了表面张力和计算了表面张力偏差,为热力学研究提供了有价值的数据 (Giner 等人,2005 年).

辐射损伤研究

1-溴丁烷已用于辐射损伤研究。Bonin 等人(1971 年)使用 ESR 光谱探索了伽马射线对结晶 1-溴丁烷的影响。这项研究有助于理解辐射引起的的分子结构变化 (Bonin 等人,1971 年).

密度测量和热力学

Bolotnikov 等人(2007 年)研究了 1-溴丁烷的密度及其温度依赖性,为理解其热力学性质提供了必要的数据 (Bolotnikov 等人,2007 年).

质谱分析

McFADDEN 等人(1962 年)对氘代溴丁烷(包括 1-溴丁烷)进行了质谱分析,以比较裂解模式与未氘代版本,有助于理解分子碎裂过程 (McFADDEN 等人,1962 年).

离子液体前体

Paulechka 等人(2011 年)探讨了 1-溴丁烷在离子液体合成中的作用,研究了其热容和熔化参数,为离子液体前体领域做出了贡献 (Paulechka 等人,2011 年).

作用机制

Target of Action

It is known that brominated compounds like this one are often used as alkylating agents . Alkylating agents are capable of introducing an alkyl group into other substances, which can significantly alter their properties and behaviors.

Mode of Action

As a primary haloalkane, 1-bromo-1,1,2,2,3,3,4-heptadeuteriobutane is prone to S N 2 type reactions . In these reactions, it can act as an alkylating agent, introducing a butyl group into other substances . When combined with magnesium metal in dry ether, it gives the corresponding Grignard reagent . Such reagents are used to attach butyl groups to various substrates .

Biochemical Pathways

It is known that alkylating agents like this compound can significantly alter the properties and behaviors of other substances by introducing an alkyl group into them .

Pharmacokinetics

It is known that brominated compounds like this one are often used in organic synthesis , suggesting that they may have significant bioavailability.

Result of Action

As an alkylating agent, it can introduce a butyl group into other substances, significantly altering their properties and behaviors .

Action Environment

It is known that the compound is stable if stored under recommended conditions .

安全和危害

未来方向

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-Bromobutane-2,2,3,3,4,4,4-d7 involves the conversion of 1-Butanol-2,2,3,3,4,4,4-d7 to 1-Bromobutane-2,2,3,3,4,4,4-d7 through a substitution reaction with hydrobromic acid.", "Starting Materials": [ "1-Butanol-2,2,3,3,4,4,4-d7", "Hydrobromic acid (HBr)", "Sodium bromide (NaBr)", "Concentrated sulfuric acid (H2SO4)", "Sodium bicarbonate (NaHCO3)", "Anhydrous magnesium sulfate (MgSO4)" ], "Reaction": [ "Step 1: Add 1-Butanol-2,2,3,3,4,4,4-d7 (10 mL) and concentrated sulfuric acid (10 mL) to a round-bottom flask and stir for 10 minutes at room temperature.", "Step 2: Slowly add hydrobromic acid (10 mL) to the reaction mixture while stirring vigorously. The reaction mixture will become warm and a white precipitate of sodium sulfate will form.", "Step 3: Add sodium bicarbonate (10 g) to the reaction mixture to neutralize the excess acid. Stir for 5 minutes.", "Step 4: Add sodium bromide (10 g) to the reaction mixture and stir for 10 minutes.", "Step 5: Add anhydrous magnesium sulfate (10 g) to the reaction mixture to remove any remaining water. Stir for 10 minutes.", "Step 6: Filter the reaction mixture through a Buchner funnel to remove the magnesium sulfate and any other solids.", "Step 7: Distill the filtrate under reduced pressure to obtain 1-Bromobutane-2,2,3,3,4,4,4-d7 as a colorless liquid." ] } | |

CAS 编号 |

223487-53-4 |

分子式 |

C4H9Br |

分子量 |

144.06 g/mol |

IUPAC 名称 |

4-bromo-1,1,1,2,2,3,3-heptadeuteriobutane |

InChI |

InChI=1S/C4H9Br/c1-2-3-4-5/h2-4H2,1H3/i1D3,2D2,3D2 |

InChI 键 |

MPPPKRYCTPRNTB-NCKGIQLSSA-N |

手性 SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])CBr |

SMILES |

CCCCBr |

规范 SMILES |

CCCCBr |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

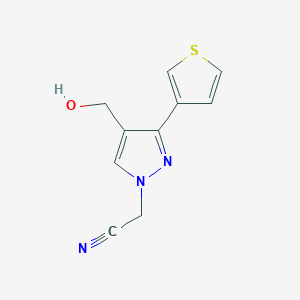

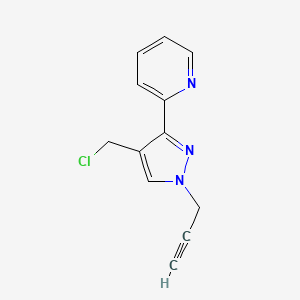

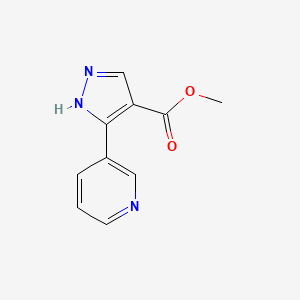

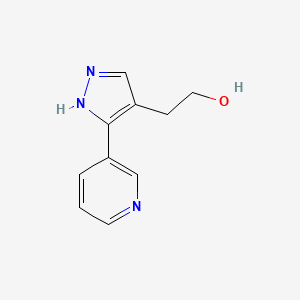

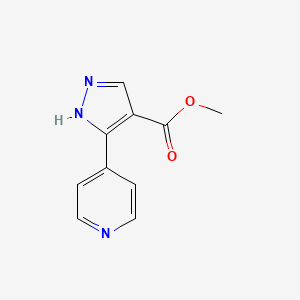

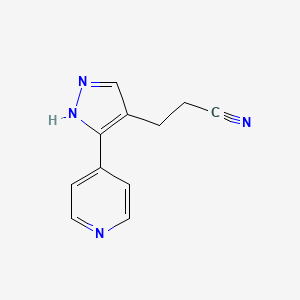

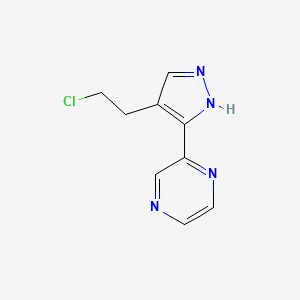

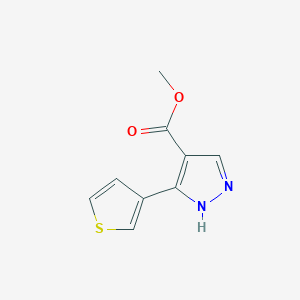

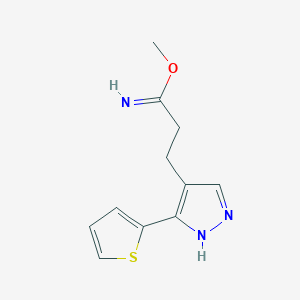

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。